N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
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Description
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O8S and its molecular weight is 481.52. The purity is usually 95%.
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Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. With a molecular formula of C22H26FN3O7S, this compound includes an oxazinan ring, a sulfonamide group, and various aromatic substituents that may contribute to its biological activities.
Chemical Structure
The compound's structure can be represented as follows:
Component | Description |
---|---|
Molecular Formula | C22H26FN3O7S |
Molecular Weight | 495.52 g/mol |
Key Functional Groups | Oxazinan ring, sulfonamide, furan |
Biological Activity Overview
Preliminary studies suggest that this compound exhibits promising biological activities. Compounds with similar structures have been investigated for their insecticidal properties, indicating potential applications in pest control. Furthermore, the oxazinan moiety suggests possible interactions with biological targets such as enzymes or receptors, which could lead to therapeutic effects.
Anticancer Activity
Research into related compounds has shown significant cytotoxic activity against various human cancer cell lines. For instance, studies on oxazinonaphthalene derivatives demonstrated that certain analogs exhibited antiproliferative effects with IC50 values ranging from 4.47 to 52.8 μM against cancer cells like A2780 and MCF-7 . The potential mechanism of action involves inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Sulfonamide derivatives are generally recognized for their antibacterial properties by inhibiting bacterial growth through interference with folic acid synthesis. Compounds containing oxazinan rings have also shown anti-inflammatory and analgesic effects. The structural characteristics of this compound suggest it may possess similar antimicrobial activity.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Anticancer Activity : In a study involving oxazinonaphthalene derivatives, certain compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the oxazinan structure can enhance biological activity .
- Antimicrobial Action : Research on 1,3,4-oxadiazole derivatives has shown a wide spectrum of antimicrobial activity against various bacterial strains. These compounds exhibited potent action against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O8S/c1-29-17-7-6-16(13-18(17)30-2)33(27,28)24-10-4-12-32-19(24)14-23-21(26)20(25)22-9-8-15-5-3-11-31-15/h3,5-7,11,13,19H,4,8-10,12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLYKAUSFHXARP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.